Boiling Point Intermediacy: SiBrCl₃ (80.3 °C) Occupies a Distinct Distillation Window Between SiCl₄ (56.8 °C) and SiBr₄ (153 °C)
Bromotrichlorosilane exhibits a boiling point of 80.3 °C at 760 mmHg, which is 23.5 °C higher than tetrachlorosilane (SiCl₄, 56.8 °C) and 72.7 °C lower than silicon tetrabromide (SiBr₄, 153 °C) [1][2]. Within the full silicon chlorobromide series, SiBrCl₃ is well separated from its neighboring congeners: SiCl₂Br₂ boils at approximately 100 °C and SiClBr₃ at 126–128 °C, with SiClBr₃ solidifying at −39 °C under sub-ambient conditions [3]. This 23.5 °C gap above SiCl₄ is sufficient for effective fractional distillation using standard laboratory or pilot-scale columns, whereas the narrow gap between SiCl₂Br₂ and SiBrCl₃ (≈20 °C) is adequate but tighter. The boiling point of SiBrCl₃ is also substantially lower than that of SiBr₄, meaning distillation can be conducted at lower energy input and with reduced thermal stress on thermally sensitive downstream products .
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | SiBrCl₃: 80.3 °C |
| Comparator Or Baseline | SiCl₄: 56.8 °C; SiBr₄: 153 °C; SiCl₂Br₂: ~100 °C; SiClBr₃: 126–128 °C |
| Quantified Difference | SiBrCl₃ bp is 23.5 °C above SiCl₄, 72.7 °C below SiBr₄, and approximately 20 °C below SiCl₂Br₂ |
| Conditions | Atmospheric pressure (760 mmHg); data compiled from Collins (Kirk-Othmer), Atomistry, and ChemicalPortal |
Why This Matters
A boiling point of 80.3 °C enables energy-efficient fractional distillation for purification with a wide separation margin from the common starting material SiCl₄, while avoiding the high-temperature distillation (>150 °C) required for SiBr₄ that may promote thermal decomposition or side reactions.
- [1] Collins, W. Silicon Compounds, Silicon Halides. In Kirk-Othmer Encyclopedia of Chemical Technology; John Wiley & Sons, Inc., 2001. SiX₄ series boiling points: SiCl₄ 56.8 °C, SiBr₄ 155.0 °C. Data table reproduced on Wikipedia: Silicon tetrachloride. View Source
- [2] ChemicalPortal.ru. Трихлорид-бромид кремния: Tкип 80.3 °C. https://chemicalportal.ru/compounds/trihlorid-bromid-kremniya/ View Source
- [3] Atomistry. Mixed Halides of Silicon: SiCl₂Br₂ bp 100 °C (Friedel) or 103–105 °C (Besson); SiClBr₃ bp 126–128 °C (Besson), solidifies at −39 °C. https://silicon.atomistry.com/mixed_halides_of_silicon.html View Source
